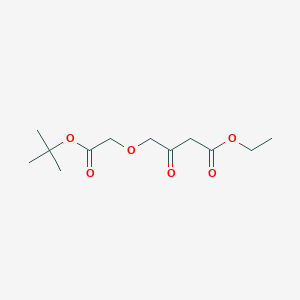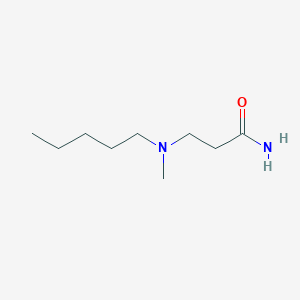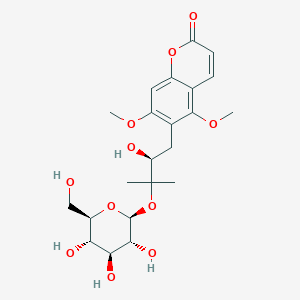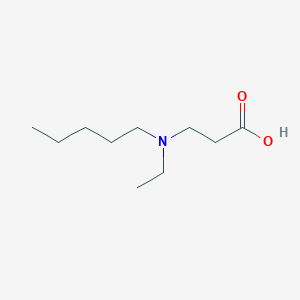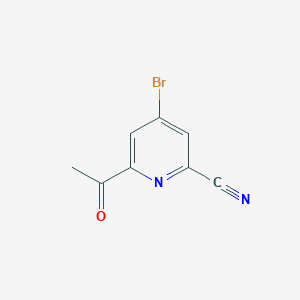
6-Acetyl-4-bromopyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-4-bromopyridine-2-carbonitrile is an organic compound with the molecular formula C8H5BrN2O. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of acetyl, bromine, and carbonitrile groups in its structure makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-4-bromopyridine-2-carbonitrile typically involves the bromination of 2-acetylpyridine followed by a cyanation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
The cyanation step involves the introduction of a cyano group (-CN) to the brominated intermediate. This can be achieved using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) under reflux conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-4-bromopyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 6-Acetyl-4-bromopyridine-2-carboxylic acid.
Reduction: 6-Acetyl-4-bromopyridine-2-amine.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-4-bromopyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-acetyl-4-bromopyridine-2-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carbonitrile group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-pyridinecarbonitrile
- 2-Acetyl-6-bromopyridine
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-Bromopyridine-2-carboxylic acid
Uniqueness
6-Acetyl-4-bromopyridine-2-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups in its structure This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives
Eigenschaften
CAS-Nummer |
1393573-66-4 |
|---|---|
Molekularformel |
C8H5BrN2O |
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
6-acetyl-4-bromopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5BrN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3 |
InChI-Schlüssel |
JFEFLEHOSCFEFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



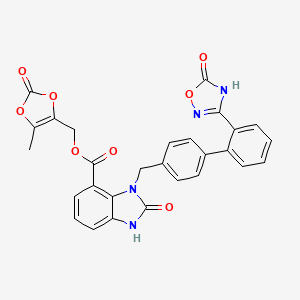


![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
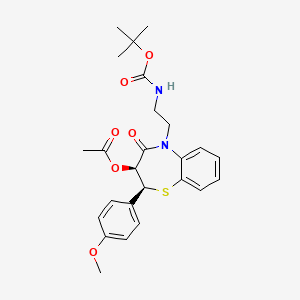
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
